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Compound of Interest

Compound Name: 3,5-Dinitrobenzoic acid

Cat. No.: B106923

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dinitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and
professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the tH and 3C NMR data for 3,5-Dinitrobenzoic acid.

1H NMR Data

The 'H NMR spectrum of 3,5-Dinitrobenzoic acid is characterized by two distinct signals in
the aromatic region and a broad signal for the carboxylic acid proton. The chemical shifts can
vary slightly depending on the solvent used.
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Chemical Shift Chemical Shift

Proton () in DMSO-des  (d) in CDCls Multiplicity Integration
(Ppm)[1] (Ppm)[1]

H-2, H-6 9.026 9.014 Triplet (t) 2H

H-4 8.902 8.889 Triplet () 1H

Broad Singlet (br
-COOH ~13.6 ~13 | 1H
s

3C NMR Data

The 13C NMR spectrum of 3,5-Dinitrobenzoic acid shows distinct signals for the carboxylic
acid carbon, the aromatic carbons bearing the nitro groups, the ipso-carbon, and the aromatic

CH carbons.
Carbon Predicted Chemical Shift (d) (ppm)
-COOH ~164
C-3,C-5 ~148
C-1 ~135
C-2,C-6 ~130
C-4 ~122

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3,5-Dinitrobenzoic acid shows characteristic absorption bands for the carboxylic
acid and nitro functional groups, as well as the aromatic ring.
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Wavenumber (cm~?)

Vibrational Mode

Functional Group

3100-2500 (broad) O-H stretch Carboxylic Acid
1710-1680 C=0 stretch Carboxylic Acid
1600-1585 C=C stretch Aromatic Ring
1550-1475 Asymmetric N-O stretch Nitro Group
1360-1290 Symmetric N-O stretch Nitro Group
900-675 C-H out-of-plane bend Aromatic Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Electron lonization (El) is a common technique used for this analysis.

Electron lonization Mass Spectrum Data

The mass spectrum of 3,5-Dinitrobenzoic acid shows a prominent molecular ion peak at m/z

212, corresponding to its molecular weight.[2] Key fragment ions are also observed due to the

loss of functional groups.

m/z

Relative Intensity

Fragment lon

Fragment Lost

(%)
212 100 [M]*
195 ~40 [M-OHJ* OH
166 ~30 [M-NO2]* NO:
120 ~50 [CeHaNO2]* COOH + NO2
75 ~60 [CeHs3]* COOH + 2NO>

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of 3,5-Dinitrobenzoic acid.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-de or
CDCIs) in an NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are
sufficient.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number
of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and
sensitivity of the 13C nucleus.

e Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-
corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

¢ Grind a small amount (1-2 mg) of 3,5-Dinitrobenzoic acid with approximately 100-200 mg
of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.
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e Place a portion of the powder into a pellet press.

o Apply pressure to form a thin, transparent pellet.

Data Acquisition:

e Instrument: A Fourier-transform infrared (FTIR) spectrometer.

e Procedure:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder.

o Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the
background spectrum, displayed in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and lonization:

o A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe.

o The sample is heated to induce volatilization.

e The gaseous molecules are then bombarded with a beam of high-energy electrons (typically
70 eV) in the ion source, causing ionization and fragmentation (Electron lonization).

Data Acquisition:
e Instrument: A mass spectrometer equipped with an El source.

e Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3,5-Dinitrobenzoic acid.

3,5-Dinitrobenzoic Acid Sample

l

Sample Preparation Sample Preparation Sample Introduction
(Dissolution in Deuterated Solvent) (KBr Pellet or Nujol Mull) (Direct Insertion Probe)

:

NMR Data Acquisition IR Data Acquisition
(*H and 13C Spectra) (FTIR Spectroscopy)

NMR Spectral Data IR Spectral Data MS Spectral Data
(Chemical Shifts, Multiplicity) (Absorption Bands) (m/z, Fragmentation Pattern)

Structural Elucidation and
Data Interpretation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR spectrum [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b106923?utm_src=pdf-body
https://www.benchchem.com/product/b106923?utm_src=pdf-body-img
https://www.benchchem.com/product/b106923?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_99-34-3_13cnmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 2. Benzoic acid, 3,5-dinitro- [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dinitrobenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106923#spectroscopic-data-nmr-ir-mass-spec-of-3-
5-dinitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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